1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Overview
Description
1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzyl group attached to a tetrahydrobenzodiazepine core. Benzodiazepines are known for their wide range of pharmacological activities, including sedative, anxiolytic, and muscle relaxant properties .
Preparation Methods
The synthesis of 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the alkylation of 1,5-tetrahydrobenzodiazepin-2-one with benzyl halides under phase-transfer catalysis conditions . The reaction conditions often include the use of a base such as sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted benzodiazepines and their derivatives .
Scientific Research Applications
1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other benzodiazepine derivatives, which are studied for their diverse chemical properties.
Biology: This compound is used in biological studies to understand the interaction of benzodiazepines with biological targets, such as receptors and enzymes.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties
Mechanism of Action
The mechanism of action of 1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
1-benzyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can be compared with other benzodiazepine derivatives such as:
1-isopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one: Similar in structure but with an isopropyl group instead of a benzyl group, leading to different pharmacological properties.
4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one: This compound has two methyl groups at the 4-position, which can alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific benzyl substitution, which imparts distinct pharmacological and chemical properties compared to its analogs.
Properties
IUPAC Name |
5-benzyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16-10-11-17-14-8-4-5-9-15(14)18(16)12-13-6-2-1-3-7-13/h1-9,17H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNXCDZKEQFDQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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